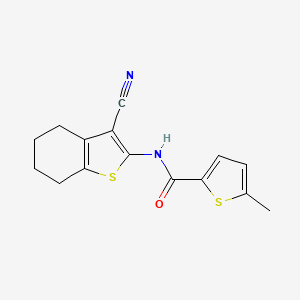

![molecular formula C21H22N2O6 B4582485 2-(3-硝基苯基)-2-氧代乙基 5-[(2-乙基苯基)氨基]-5-氧代戊酸酯](/img/structure/B4582485.png)

2-(3-硝基苯基)-2-氧代乙基 5-[(2-乙基苯基)氨基]-5-氧代戊酸酯

描述

The compound belongs to a class of organic compounds characterized by their complex molecular structure, including nitrophenyl and amino groups. This chemical entity is of interest due to its potential for various chemical reactions and properties, contributing to diverse areas of chemical research and development.

Synthesis Analysis

The synthesis of complex organic compounds often involves multicomponent reactions and crystallization processes. For example, compounds with similar structural characteristics to the one have been synthesized through fractional crystallization and multicomponent synthesis methods, indicating the complexity and precision required in the synthesis of such molecules (Sakoda, Matsumoto, & Seto, 1992); (Kant et al., 2014).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and properties. Structural analyses, such as single-crystal X-ray diffraction, are employed to elucidate the precise geometries and conformations of molecules. These analyses reveal how different functional groups are oriented and interact within the molecule, impacting its reactivity and physical properties (Portilla et al., 2007).

Chemical Reactions and Properties

The presence of nitrophenyl and amino groups in a compound's structure significantly influences its reactivity, allowing for a variety of chemical transformations. These groups can participate in hydrogen bonding, nucleophilic substitution, and other reactions, leading to the formation of complex molecular architectures and potentially bioactive molecules (Hernández-Ibáñez et al., 2020).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The arrangement of functional groups and the overall molecular geometry affect how the compound interacts with solvents and other molecules, which is critical for its application in chemical syntheses and material science (Ejidike & Ajibade, 2015).

Chemical Properties Analysis

The chemical properties of organic compounds, including acidity, basicity, and reactivity towards various reagents, are determined by the nature of their functional groups. Studies on similar compounds have explored their reactivity patterns, providing insights into how different substituents affect the compound's behavior in chemical reactions (Lyakhov et al., 2008).

科学研究应用

可逆光存储的偶氮聚合物

硝基苯基化合物因其通过与偶氮化合物合成和共聚在可逆光存储中的应用而被研究。孟、纳坦森、巴雷特和罗洪(1996)的研究表明,聚合物中偶氮和硝基苯基基团之间的相互作用如何产生吸收最大值的位移,从而导致光致双折射。此特性对于光存储设备很有价值,因为它提供了一种可以通过光照写入、擦除和重写的存储数据机制 (Meng et al., 1996).

抗有丝分裂剂和抗肿瘤活性

对含有硝基苯基基团的吡啶衍生物的研究显示出有希望的抗肿瘤活性。Temple、Rener、Waud 和 Noker(1992)发现特定衍生物表现出有效的抗有丝分裂作用,突出了硝基苯基化合物在癌症治疗中的治疗潜力。这些化合物在细胞水平上起作用,抑制有丝分裂,为癌症治疗提供了一种靶向方法 (Temple et al., 1992).

有机磷除草剂的光化学

硝基苯基化合物的照片化学行为也已在有机磷除草剂的背景下进行了探索。Katagi(1993)对除草剂丁草胺的研究强调了硝基苯基衍生物如何经历光致转化,影响其作为除草剂的稳定性和功效。了解这些化合物的照片化学对于改善其在农业中的应用和减少对环境的影响至关重要 (Katagi, 1993).

杂化药物的合成和抗炎活性

对含有硝基苯基基团的新型一氧化氮供体杂化药物的研究显示出显着的抗炎和镇痛潜力。Chandak、Bansode、Murumkar、Shinde 和 Bothara(2012)合成了一系列化合物,证明了选择性 COX-2 抑制,突出了硝基苯基化合物在开发与传统 NSAID 相比副作用更少的新型治疗剂中的作用 (Chandak et al., 2012).

分子电子器件的磁性

在分子电子学领域,硝基苯基化合物因其独特的电子特性而被利用。陈、里德、罗莱特和图尔(1999)研究了一种含有硝胺氧化还原中心的分子,展示了负差分电阻和高开-关峰谷比。这项研究强调了硝基苯基衍生物在开发先进分子电子器件中的潜力 (Chen et al., 1999).

属性

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] 5-(2-ethylanilino)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-2-15-7-3-4-10-18(15)22-20(25)11-6-12-21(26)29-14-19(24)16-8-5-9-17(13-16)23(27)28/h3-5,7-10,13H,2,6,11-12,14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFYQMGHGKPQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CCCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4582404.png)

![1-[(4-chlorophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4582409.png)

![2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4582412.png)

![2,6-dimethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4582418.png)

![2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4582437.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)

![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4582450.png)

![N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582453.png)

![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4582469.png)

![2,2-dibromo-N'-[1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4582474.png)

![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4582490.png)